molecular formula C13H10N2O2 B15207976 4-(Isoquinolin-1(2H)-ylidene)-2-methyl-1,3-oxazol-5(4H)-one CAS No. 142052-73-1

4-(Isoquinolin-1(2H)-ylidene)-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B15207976
CAS No.: 142052-73-1
M. Wt: 226.23 g/mol
InChI Key: MLWVSAPJYWLIRB-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that combines the structural features of isoquinoline and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Mechanism of Action

The mechanism by which 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of specific enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is unique due to its combination of isoquinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

142052-73-1

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-isoquinolin-1-yl-2-methyl-1,3-oxazol-5-ol

InChI

InChI=1S/C13H10N2O2/c1-8-15-12(13(16)17-8)11-10-5-3-2-4-9(10)6-7-14-11/h2-7,16H,1H3

InChI Key

MLWVSAPJYWLIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)O)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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